molecular formula C14H10N4 B1669315 CTX1

CTX1

Cat. No.: B1669315
M. Wt: 234.26 g/mol
InChI Key: PUMGFEMNXBLDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 3,6-Diaminoacridine-9-carbonitrile, also known as Proflavine, is DNA . It interacts with DNA by intercalation, a process where the compound inserts itself between the base pairs of the DNA helix . This interaction disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands .

Mode of Action

Proflavine acts by intercalating DNA , thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction . In addition, it has been found to exhibit a noteworthy binding affinity with the EGFR-TKD protein, a crucial target in lung cancer therapeutics .

Biochemical Pathways

By intercalating DNA, it disrupts the normal functioning of these pathways, leading to mutations and preventing bacterial reproduction .

Pharmacokinetics

It is known that the compound is used topically, mainly in wound dressings

Result of Action

The result of the action of 3,6-Diaminoacridine-9-carbonitrile is the disruption of DNA synthesis, leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction, making it an effective bacteriostatic agent against many gram-positive bacteria . Moreover, it has shown potential as a treatment for lung cancer, demonstrating remarkable stability and binding affinity with the EGFR-TKD protein .

Action Environment

The action, efficacy, and stability of 3,6-Diaminoacridine-9-carbonitrile can be influenced by various environmental factors. For instance, its adsorption to kaolinite, a type of clay, can be affected by the presence of other substances, such as cadmium(II) and other polyaromatic dyes

Biochemical Analysis

Biochemical Properties

3,6-Diaminoacridine-9-carbonitrile plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD), a critical protein in cancer therapeutics . The interaction between 3,6-Diaminoacridine-9-carbonitrile and EGFR-TKD involves binding affinity and stability, which are essential for its potential use in cancer treatment. Additionally, 3,6-Diaminoacridine-9-carbonitrile exhibits bacteriostatic properties, making it effective against many Gram-positive bacteria .

Cellular Effects

The effects of 3,6-Diaminoacridine-9-carbonitrile on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,6-Diaminoacridine-9-carbonitrile has demonstrated efficacy against lung cancer cell lines, including A549, Hop-62, and H-1299 . It also impacts DNA intercalation, which can disrupt DNA synthesis and lead to mutations, thereby affecting cellular replication and function .

Molecular Mechanism

At the molecular level, 3,6-Diaminoacridine-9-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with biomolecules such as EGFR-TKD. This interaction involves a significant binding affinity, which challenges conventional lung cancer medications . Additionally, 3,6-Diaminoacridine-9-carbonitrile can intercalate into DNA, disrupting its helical structure and affecting gene expression . These molecular interactions are crucial for understanding the therapeutic potential of this compound.

Temporal Effects in Laboratory Settings

The temporal effects of 3,6-Diaminoacridine-9-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown remarkable stability in molecular dynamics simulations, indicating its potential for sustained therapeutic effects

Dosage Effects in Animal Models

The effects of 3,6-Diaminoacridine-9-carbonitrile vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, where its efficacy and toxicity are dose-dependent . At higher doses, 3,6-Diaminoacridine-9-carbonitrile can exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

3,6-Diaminoacridine-9-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. This compound’s role in metabolic pathways is critical for understanding its overall impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 3,6-Diaminoacridine-9-carbonitrile within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the compound, which are essential for its therapeutic efficacy . Understanding these transport mechanisms is crucial for optimizing the delivery and effectiveness of 3,6-Diaminoacridine-9-carbonitrile in clinical settings.

Subcellular Localization

The subcellular localization of 3,6-Diaminoacridine-9-carbonitrile plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how 3,6-Diaminoacridine-9-carbonitrile exerts its effects at the cellular level and for developing targeted therapeutic strategies.

Preparation Methods

Industrial Production Methods: Industrial production methods for CTX1 are not well-documented. given its potential as a therapeutic agent, it is likely that scalable synthetic routes and purification processes are being developed to ensure high purity and yield.

Properties

IUPAC Name

3,6-diaminoacridine-9-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c15-7-12-10-3-1-8(16)5-13(10)18-14-6-9(17)2-4-11(12)14/h1-6H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMGFEMNXBLDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.